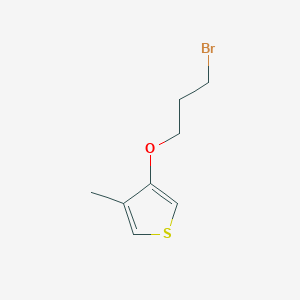
3-(3-Bromopropoxy)-4-methylthiophene
Vue d'ensemble
Description
3-(3-Bromopropoxy)-4-methylthiophene is a chemical compound with the molecular formula C9H11BrO . It is also known by other names such as 1-bromo-3-phenoxypropane and 3-bromopropyl phenyl ether . This compound belongs to the class of aryl ethers and contains a bromine atom attached to a propoxy group on a thiophene ring.
Applications De Recherche Scientifique
Electrochemical Applications
Electrochemical Substitution of Polythiophenes : Qi, Rees, and Pickup (1996) explored the electrochemical substitution of polythiophenes, including poly(3-methylthiophene), with various nucleophiles, such as 3-bromopropanol. They found that the substitution level is dependent on the potential and varies between different polymer/nucleophile combinations, resulting in electroactive and conductive substituted polymers (Qi, Rees, & Pickup, 1996).
Properties and Applications of Copolymers : Ocampo et al. (2007) investigated copolymers of 3,4-ethylenedioxythiophene and 3-methylthiophene for various technological applications, highlighting their promising material properties (Ocampo et al., 2007).
Electrosynthesis of Polythiophenes : Dian, Barbey, and Decroix (1986) reported the electrochemical synthesis of polythiophenes, including poly(3-methylthiophene), which are electrical conductors and exhibit color changes upon doping and undoping, suggesting applications in color-changing materials (Dian, Barbey, & Decroix, 1986).
Optical and Electronic Applications
Photochromic Polymers : Lévesque and Leclerc (1997) synthesized azobenzene-substituted polythiophenes, which exhibit novel photochromic properties. The isomerization of the photoactive side chains in these polymers can modify their UV-visible absorption, suggesting applications in sensors and photonic devices (Lévesque & Leclerc, 1997).
Ionochromic and Thermochromic Effects : Lévesque and Leclerc (1996) also discovered ionochromic and thermochromic phenomena in polythiophenes, which could be used for developing affinitychromic and photochromic sensors (Lévesque & Leclerc, 1996).
Electrochemical and Spectroscopic Characteristics of Copolymers : Yohannes et al. (1997) focused on the electrochemical and optical properties of copolymers synthesized from 3-methylthiophene and 3,4-ethylenedioxythiophene, indicating their potential in fine-tuning electronic and optical characteristics for various applications (Yohannes et al., 1997).
Polymer Science and Material Applications
Polymer Synthesis and Characterization : Tapia et al. (2010) synthesized novel copolymers from 3-bromo-4-methylthiophene, characterizing their thermal, optical, and electrochemical properties. These copolymers showed potential for applications in materials science due to their unique properties (Tapia et al., 2010).
Novel Synthetic Methods for Organic Materials : Vamvounis and Gendron (2013) demonstrated a method for selective direct arylation of 3-bromo-2-methylthiophene, which is valuable for preparing functional organic electronic materials (Vamvounis & Gendron, 2013).
Propriétés
IUPAC Name |
3-(3-bromopropoxy)-4-methylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrOS/c1-7-5-11-6-8(7)10-4-2-3-9/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWNUDVELCMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60851191 | |
| Record name | 3-(3-Bromopropoxy)-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropoxy)-4-methylthiophene | |
CAS RN |
514195-85-8 | |
| Record name | 3-(3-Bromopropoxy)-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60851191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



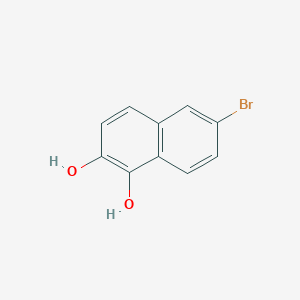

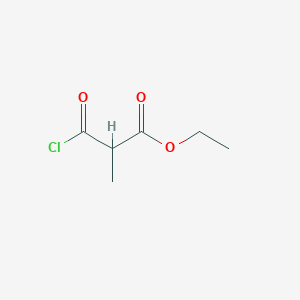

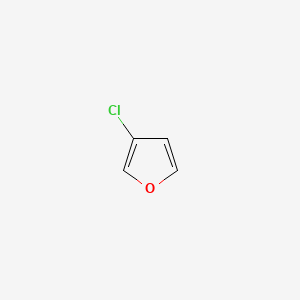
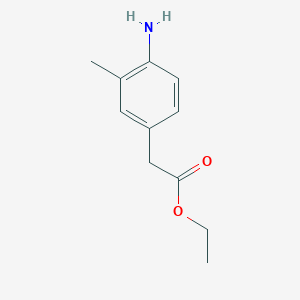
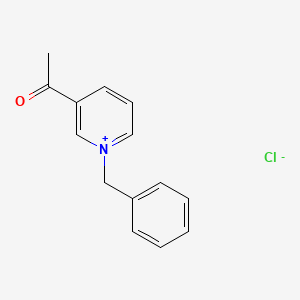

![Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B3191015.png)
![3-[(Dimethylamino)(2-hydroxycyclohexyl)methyl]phenol](/img/structure/B3191023.png)


![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
